

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 chemical properties

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG4)-Cy3

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An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a specialized bifunctional fluorescent probe designed for the covalent labeling of biomolecules. This molecule incorporates a bright and photostable Cyanine3 (Cy3) fluorophore, an azide group for bioorthogonal "click" chemistry, and two polyethylene glycol (PEG4) spacers. The methoxy-terminated (m-PEG) portion enhances solubility and reduces non-specific binding, while the azide-terminated PEG linker provides a reactive handle for covalent attachment to alkyne-modified targets.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3**, serving as a technical resource for researchers in bioconjugation, cell imaging, and drug development.

Core Chemical and Physical Properties

The properties of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** are largely defined by its three core components: the Cy3 dye, the PEG linkers, and the azide reactive group. The dual PEGylation significantly enhances aqueous solubility and biocompatibility while minimizing steric hindrance during conjugation reactions.[1] The Cy3 fluorophore offers bright, stable red-orange fluorescence, making it suitable for a wide range of imaging applications.[2]



Quantitative Data Summary

The following tables summarize the key quantitative and qualitative properties of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** and related Cy3-azide compounds.

Property	Value	References
Molecular Formula	C ₄₄ H ₆₆ ClN ₅ O ₁₀ (for a structurally similar compound)	[1]
Molecular Weight	~800.4 g/mol	[2][3]
Appearance	Red solid	[4]
Purity	Typically >95% (as determined by HPLC)	[4]

Table 1: Physical and Chemical Properties

Parameter	Value	References
Excitation Maximum (λex)	~553 - 555 nm	[4][5]
Emission Maximum (λem)	~569 - 570 nm	[4][5]
Molar Extinction Coefficient (ϵ)	~150,000 cm ⁻¹ M ⁻¹	[4][5]
Fluorescence Quantum Yield (Φ)	~0.15 - 0.31	[5][6]
Recommended Laser Lines	532 nm, 555 nm	[4]
Spectrally Similar Dyes	Alexa Fluor® 555, CF® 555 Dye	[4]

Table 2: Spectroscopic Properties



Parameter	Details	References
Solubility	Soluble in Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	[4][7]
Storage Conditions	Store at -20°C, desiccated and protected from light. Stable for up to 24 months under these conditions.	[7][8]
Shipping Conditions	Can be shipped at ambient temperature for short periods (up to 3 weeks).	[7][8]
pH Sensitivity	Fluorescence is stable and insensitive across a pH range of 4 to 10.	[4]

Table 3: Handling and Storage Information

Applications and Reaction Mechanisms

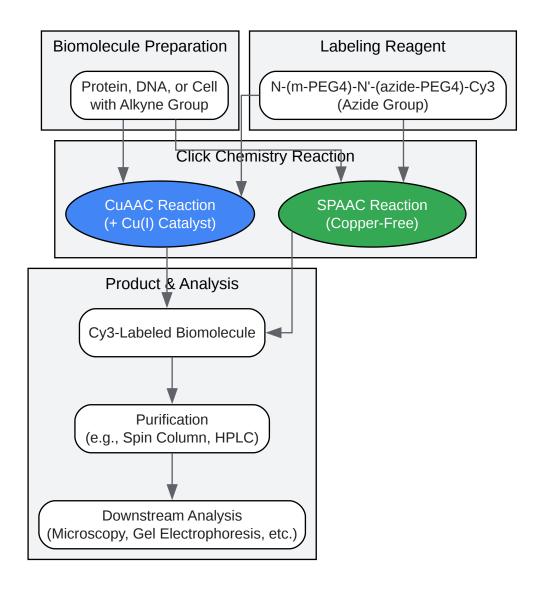
The primary utility of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** lies in its ability to participate in bioorthogonal click chemistry reactions. The azide group allows for highly specific and efficient covalent bond formation with molecules containing an alkyne group, even in complex biological mixtures.[9] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[10]

There are two main types of azide-alkyne cycloaddition reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, utilizing a copper(I) catalyst to rapidly and irreversibly join terminal alkynes and azides.[4][11]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The reaction is



driven by the release of ring strain and is ideal for live-cell imaging where copper toxicity is a concern.[4][12][13]



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General workflow for labeling biomolecules using click chemistry.

Experimental Protocols

The following are generalized protocols for the use of azide-functionalized dyes in bioconjugation. Optimization may be required for specific applications.



Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Proteins

This protocol is adapted for labeling alkyne-modified proteins in a solution such as a cell lysate. [1][2]

Materials:

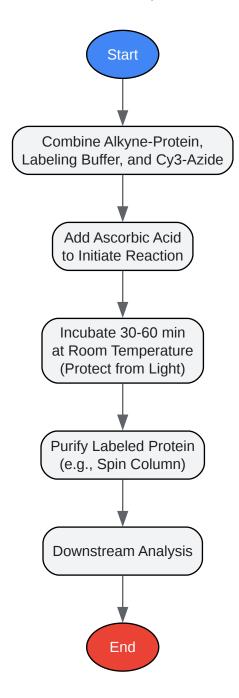
- Alkyne-modified protein sample (1-5 mg/mL)
- Azide-PEG-Cy3 dye (10 mM stock in DMSO)
- Protein Labeling Buffer (containing THPTA ligand, copper(II) sulfate, and aminoguanidine)
- Ascorbic acid (50 mM stock in water, freshly prepared)
- PBS buffer (pH 7.4)
- Purification columns (e.g., Zeba™ Dye and Biotin Removal Spin Columns)

Procedure:

- Prepare the Reaction Mixture: In a microfuge tube, combine the following in order:
 - 50 μL of alkyne-modified protein solution.
 - \circ A volume of Protein Labeling Buffer to bring the final reaction volume to ~200 µL.
 - Add the Azide-PEG-Cy3 stock solution to a final concentration of 20-50 μM. The optimal dye excess will depend on the degree of alkyne modification on the protein.[2]
- Initiate the Reaction: Add the freshly prepared ascorbic acid solution to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I) state.[2][8]
- Incubation: Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.



 Purification: Remove the unreacted dye from the labeled protein using a spin column or other suitable chromatography method as per the manufacturer's instructions.[14] The labeled protein is now ready for downstream analysis.



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Workflow for Copper-Catalyzed (CuAAC) Protein Labeling.



Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol is for labeling cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

- Cultured cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz).[8]
- Cyclooctyne-functionalized probe (e.g., DBCO-Cy3, as N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is azide-functionalized and would be used to label alkyne-modified cells). For the purpose of this protocol, we will assume the roles are reversed and we are labeling azide-modified cells with a DBCO-Cy3 probe.
- Labeling buffer (e.g., PBS with 1% BSA)

Procedure:

- Cell Preparation: Culture cells with an appropriate azido-sugar (e.g., 50 μM Ac₄ManNAz) for
 1-3 days to allow for metabolic incorporation into cell-surface glycans.[15]
- Washing: Gently wash the cells twice with labeling buffer to remove unincorporated azidosugars.
- Labeling: Add the DBCO-Cy3 probe (or other strained alkyne probe) to the cells at a final concentration of 2-25 μΜ.[16][17]
- Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. The optimal time may vary by cell type and probe concentration.
- Final Wash: Wash the cells three times with labeling buffer to remove the unreacted probe.
- Imaging: The cells are now fluorescently labeled and ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Characterization and Quality Control



The purity and identity of the final labeled conjugate should be confirmed to ensure reliable experimental results.

- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the fluorescent probe and the final conjugate, separating the labeled product from unreacted dye and biomolecule.[4]
- Mass Spectrometry (MS): Mass spectrometry can confirm the successful conjugation by detecting the mass shift corresponding to the addition of the N-(m-PEG4)-N'-(azide-PEG4)-Cy3 moiety to the target biomolecule.[18][19]
- NMR Spectroscopy: For the unconjugated probe, ¹H and ¹³C NMR can be used to confirm the chemical structure, including the presence of the azide group (a characteristic peak around 50 ppm in ¹³C NMR for the carbon adjacent to the azide).[20]

Conclusion

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its high water solubility, biocompatible PEG linkers, and bioorthogonal azide group make it an excellent choice for a wide range of applications, from in vitro protein conjugation to live-cell imaging. By leveraging the specificity and efficiency of click chemistry, researchers can achieve precise and robust labeling for sensitive and accurate downstream analysis.

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